
4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C12H7F3O2S . It has a molecular weight of 272.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F3O2S/c13-12(14,15)10-5-7(11(16)17)1-2-9(10)8-3-4-18-6-8/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis
This compound is expected to have high gastrointestinal absorption and is not a substrate for P-glycoprotein. It is not an inhibitor of cytochrome P450 enzymes CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . The compound has a LogP value of 2.07 (iLOGP), 3.64 (XLOGP3), 5.28 (WLOGP), 3.2 (MLOGP), and 4.56 (SILICOS-IT), with a consensus LogP of 3.75 . The water solubility of the compound is 0.0229 mg/ml (ESOL), 0.00537 mg/ml (Ali), and 0.00979 mg/ml (SILICOS-IT), and it is classified as moderately soluble .Aplicaciones Científicas De Investigación
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid, have been explored for their potential in sensitizing Eu(III) and Tb(III) luminescence. These ligands were investigated in both solution and solid-state species, characterized by luminescence spectroscopy and X-ray crystallography. Such studies have demonstrated their effectiveness in enhancing luminescence properties, showcasing potential applications in the development of new luminescent materials and sensors (Viswanathan & Bettencourt-Dias, 2006).
Photovoltaic Applications
The synthesis of polymers incorporating thiophene derivatives for use in bulk heterojunction solar cells has been a topic of interest. Studies have shown that these compounds, when used as part of the active layer in solar cells, can significantly affect the device's photovoltaic properties, including light absorption, charge-transfer dynamics, and overall efficiency. This highlights the compound's relevance in enhancing the performance of organic photovoltaics, where it can contribute to the development of more efficient and stable solar energy conversion systems (Liu et al., 2016).
Metal-Organic Frameworks (MOFs)
Research has also delved into the use of thiophene derivatives in constructing lanthanide metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds. These MOFs, synthesized using thiophene-containing ligands, have shown promising applications in detecting and sensing various chemical entities due to their unique structural and luminescent properties. Such applications extend to environmental monitoring, where they could be used to detect pollutants and hazardous substances (Wang et al., 2016).
Synthetic Applications
In the field of synthetic chemistry, thiophene derivatives have been explored as intermediates in the synthesis of complex molecules. For example, reactions involving thiophene-containing compounds have led to the development of new methodologies for forming carbon-carbon bonds and constructing molecules with potential pharmaceutical applications. This demonstrates the compound's versatility and utility in facilitating various organic transformations (Noji et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
4-thiophen-3-yl-3-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)10-5-7(11(16)17)1-2-9(10)8-3-4-18-6-8/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMVEZZYOACBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2688450.png)
![3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2688453.png)

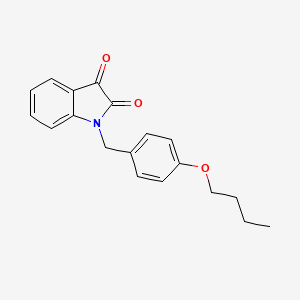
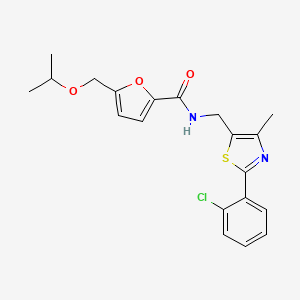
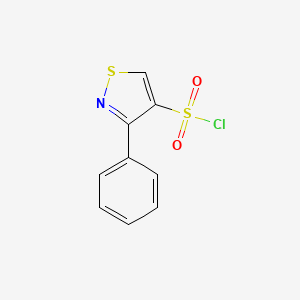
![1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2688461.png)
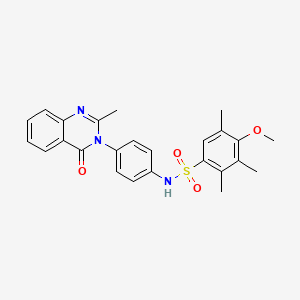

![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)
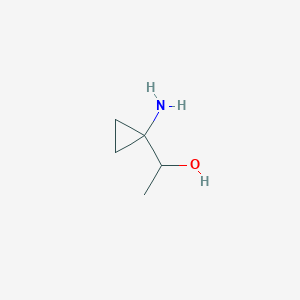
![1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2688468.png)

